2-Ethylbutyric acid

Catalog No.
S702103
CAS No.
88-09-5
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylbutyric acid

CAS Number

88-09-5

Product Name

2-Ethylbutyric acid

IUPAC Name

2-ethylbutanoic acid

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)

InChI Key

OXQGTIUCKGYOAA-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)O

Solubility

18 mg/mL at 20 °C
miscible with alcohol, ether; soluble in water 1 ml in 65 ml

Synonyms

2-Ethyl-butyric acid; α-Ethyl-butyric Acid; 2-Ethyl-n-butyric Acid; 2-Ethylbutanoic Acid; 2-Ethylbutyric Acid; 3-Pentanecarboxylic Acid; Diethyl-acetic Acid; Diethylacetic Acid; NSC 11765; NSC 8758; α-Ethylbutyric Acid

Canonical SMILES

CCC(CC)C(=O)O

Internal Standard for Volatile Fatty Acid (VFA) Analysis:

Due to its unique chemical characteristics, 2-ethylbutyric acid serves as a valuable internal standard for quantifying volatile fatty acids (VFAs) in various environmental and biological samples.

  • Environmental studies: Researchers utilize 2-ethylbutyric acid to quantify VFAs in wastewater from constructed wetlands. This helps assess the microbial activity and degradation processes within these wetland ecosystems [].
  • Food science: In food science research, 2-ethylbutyric acid plays a role in determining both free and fatty acids in milk and milk products using high-performance liquid chromatography (HPLC) with direct derivatization [].

Other Potential Research Applications:

While not as widely explored as its application as an internal standard, 2-Ethylbutyric acid shows potential in other research areas:

  • Biochemistry: Research suggests 2-ethylbutyric acid might influence cellular metabolism and energy production in certain organisms [].
  • Materials science: Studies have explored the incorporation of 2-ethylbutyric acid into polymers to modify their properties and functionalities [].

2-Ethylbutyric acid, also known as 2-ethylbutanoic acid, is a branched-chain fatty acid with the molecular formula C₆H₁₂O₂ and a CAS number of 88-09-5. It appears as a colorless liquid with a rancid odor and is miscible in alcohol and ether . This compound is naturally found in certain plants, such as Pelargonium graveolens and Nicotiana tabacum, indicating its biological relevance .

2-Ethylbutyric acid can be irritating to the skin and eyes. It is also slightly toxic upon ingestion. Here are some safety considerations:

  • Skin and Eye Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Inhalation: Avoid inhaling vapors. Use the compound in a well-ventilated area.
  • Ingestion: Do not ingest. Wash hands thoroughly after handling.
  • Flammability: 2-Ethylbutyric acid has a flash point of 87.78 °C. It is considered a combustible liquid.
Typical of carboxylic acids. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide to form alkanes.
  • Reduction: It can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

The compound's reactivity is characterized by its ability to participate in nucleophilic acyl substitution reactions due to the presence of the carboxylic acid functional group.

Research indicates that 2-ethylbutyric acid exhibits antimicrobial properties, having been noted for its effectiveness against various bacterial strains. Its presence in plant species suggests potential roles in plant defense mechanisms. Additionally, it has been studied for its effects on fatty acid metabolism in animals, although specific mechanisms remain under investigation .

The synthesis of 2-ethylbutyric acid can be achieved through several methods:

  • Grignard Reaction: Utilizing propionic aldehyde and ethyl halides in the presence of magnesium to produce 2-ethylbutyric acid via a series of reactions involving Grignard reagents .
  • Oxidation of Alcohols: Secondary alcohols can be oxidized to yield the corresponding carboxylic acids.
  • Direct Carboxylation: Using carbon dioxide and suitable precursors under high pressure and temperature conditions.

These methods vary in complexity and yield, with the Grignard reaction being particularly notable for its efficiency despite requiring stringent conditions .

2-Ethylbutyric acid is utilized in various fields:

  • Flavoring Agent: It is used in food products for its characteristic odor.
  • Pharmaceutical Intermediates: The compound serves as a building block in the synthesis of various pharmaceuticals.
  • Chemical Research: Employed as an internal standard for volatile fatty acids in analytical chemistry, particularly in wastewater analysis .

Studies involving 2-ethylbutyric acid have focused on its interactions with biological systems. This includes examining its influence on metabolic pathways and potential impacts on microbial communities within environmental contexts. Further research is needed to elucidate the full scope of its interactions at the cellular level, particularly concerning fatty acid metabolism and microbial ecology .

2-Ethylbutyric acid shares structural similarities with several other branched-chain fatty acids. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
3-Methylbutanoic AcidC₅H₁₀O₂Contains a methyl group at the third carbon
4-Methylpentanoic AcidC₆H₁₂O₂Has a methyl group at the fourth carbon
Valeric AcidC₅H₁₀O₂A straight-chain fatty acid without branching
Caproic AcidC₆H₁₂O₂A straight-chain fatty acid with six carbons

The uniqueness of 2-ethylbutyric acid lies in its branched structure, which influences both its physical properties and biological activity compared to these similar compounds. Its distinct odor profile and applications further differentiate it within this class of compounds .

Physical Description

Colorless liquid; [Merck Index] Colorless liquid with a rancid odor; [Acros Organics MSDS]
Liquid
colourless liquid with a mildly rancid odou

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

116.083729621 g/mol

Monoisotopic Mass

116.083729621 g/mol

Boiling Point

99.00 to 101.00 °C. @ 18.00 mm Hg

Heavy Atom Count

8

Density

0.917-0.922

LogP

1.68 (LogP)
1.68

Melting Point

-15 °C

UNII

IDY8B990KE

GHS Hazard Statements

Aggregated GHS information provided by 1650 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H311 (97.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H319 (99.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.18 [mmHg]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

88-09-5

Wikipedia

2-ethylbutyric acid

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Butanoic acid, 2-ethyl-: ACTIVE

Dates

Modify: 2023-08-15

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